N-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[2-(2-methyl-1,3-thiazol-4-yl)ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10(18)16-12-3-5-14(6-4-12)22(19,20)15-8-7-13-9-21-11(2)17-13/h3-6,9,15H,7-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDJPEBOGXSFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazole ring, which is known for its biological significance. The molecular formula is , and it features a sulfonamide moiety that contributes to its biological properties.
Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism not only showcases their antibacterial properties but also suggests potential applications in cancer therapy due to their ability to interfere with cellular proliferation pathways.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity against a variety of pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentrations (MICs) : Studies have reported MIC values ranging from 1 to 32 µg/mL against various bacterial strains, indicating moderate to high efficacy.
Anticancer Activity
Recent investigations into the anticancer properties of this compound have yielded promising results:
- Cell Lines Tested : The compound was evaluated against A549 (lung cancer) and C6 (glioma) cell lines.
- Assays Conducted : MTT assays demonstrated a dose-dependent reduction in cell viability, with IC50 values in the low micromolar range (5-15 µM).
Case Studies
- Synthesis and Evaluation : A study conducted by Taylor et al. synthesized various thiazole derivatives and evaluated their anticancer activity. The findings indicated that compounds with similar structures to this compound exhibited significant cytotoxic effects on tumor cells through apoptosis induction mechanisms .
- Structure-Activity Relationship (SAR) : Research highlighted the importance of the thiazole ring in enhancing biological activity. Modifications to the phenyl and acetamide groups were found to influence the overall efficacy of the compound against cancer cells .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | Induction of apoptosis |
| C6 | 12 | Inhibition of cell proliferation |
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. Research indicates that thiazole derivatives, including N-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide, exhibit significant antibacterial properties.
Case Study: Antibacterial Activity
A systematic review highlighted the antibacterial activity of thiazole derivatives against various bacterial strains. The studies reported that modifications in the thiazole ring structure enhanced the antibacterial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
This compound has shown promising anticancer activity. Studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Case Study: Apoptotic Induction
In a study evaluating the anticancer effects of various thiazole derivatives, it was found that this compound prompted significant apoptotic pathways in tumor cells. The compound's mechanism of action involved the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased apoptosis rates .
| Cancer Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 15 | Caspase activation | |
| MCF-7 (breast cancer) | 20 | Bcl-2 modulation | |
| A549 (lung cancer) | 25 | Apoptotic pathway activation |
Antiviral Effects
The antiviral properties of this compound have also been explored, particularly in relation to viral infections such as influenza and other RNA viruses.
Case Study: Antiviral Activity
A review on sulfonamide compounds indicated that derivatives similar to this compound exhibited antiviral activity against several viruses, including avian influenza virus and coxsackievirus B . The mechanism involved inhibition of viral replication through interference with viral polymerase.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Comparisons
(i) Thiazole-Containing Analogues
- SR1001 : Replaces the target compound’s 2-methylthiazole-ethyl chain with a hexafluoro-hydroxypropan-2-yl group. This modification enhances hydrophobicity and RORγt binding, demonstrating the importance of fluorinated groups in nuclear receptor targeting .
- Compound 7c (): Incorporates a thiazolidinone ring instead of thiazole. The thiazolidinone’s 2,4-diketo structure confers anti-hyperglycemic activity via PPARγ modulation, unlike the target compound’s putative enzyme inhibition .
(ii) Sulfamoyl-Acetamide Hybrids
- Compound 13 () : Features an isoxazole-sulfamoyl group and benzamide backbone. It inhibits urease (IC₅₀ = 3.8 µM), suggesting that electron-withdrawing substituents (e.g., dimethylisoxazole) enhance enzyme binding compared to the target compound’s thiazole .
- Sulfamethizole Impurity () : A bis-sulfamoyl derivative with reduced antibacterial efficacy compared to sulfamethizole. This highlights the sensitivity of biological activity to sulfamoyl group positioning .
Physicochemical Properties
- Melting Points: Thiazole-containing compounds (e.g., 7c: 300–302°C) exhibit higher melting points than non-heterocyclic analogues due to increased crystallinity .
- Solubility : The 2-methylthiazole-ethyl chain in the target compound may improve lipid solubility compared to polar substituents (e.g., hydroxyl groups in SR1001) .
Q & A
Q. What are the established synthetic routes for N-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the functionalization of the thiazole ring, followed by sulfamoylation and acetamide coupling. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reactivity and solubility .
- Temperature control : Reactions often proceed at 50–80°C to balance kinetics and side-product formation .
- Catalyst systems : Palladium-based catalysts may optimize coupling efficiency in later stages .
- Protective groups : Use of tert-butoxycarbonyl (Boc) groups prevents undesired side reactions during sulfamoyl incorporation .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the thiazole and sulfamoyl groups. For example, the methylthiazole proton resonates at δ 2.5–2.7 ppm, while sulfamoyl protons appear as broad singlets near δ 7.2–7.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 425.1234) .
Q. What initial biological screening approaches are recommended to assess its potential therapeutic applications?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to the thiazole moiety’s affinity for ATP-binding pockets .
- Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Receptor binding studies : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) linked to sulfamoyl groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
- Meta-analysis standardization : Normalize data using Z-score transformations to account for variability in assay conditions (e.g., cell passage number, serum concentration) .
- Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity if ELISA results conflict) .
- Structural confirmation : Re-analyze batch purity via LC-MS to rule out degradation products influencing results .
Q. What strategies optimize the synthetic pathway for scalable production while maintaining high enantiomeric purity?
- Flow chemistry : Continuous flow reactors improve reproducibility and reduce reaction times for sulfamoylation steps .
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) to resolve enantiomers post-synthesis .
- Design of Experiments (DoE) : Apply factorial designs to optimize solvent ratios (e.g., DMF:HO) and catalyst loading .
Q. How do structural modifications, such as varying substituents on the thiazole ring, impact its pharmacological profile?
- Thiazole substituent studies :
- Methyl group (2-position) : Enhances metabolic stability but reduces solubility (logP increases by 0.5 units) .
- Fluorine substitution : Improves target selectivity (e.g., 10-fold higher affinity for COX-2 over COX-1) .
- Sulfamoyl group variations : Replacing the ethyl linker with propyl reduces renal clearance but increases hepatotoxicity risk .
Q. What computational methods are employed to predict binding affinities and selectivity towards target enzymes or receptors?
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., PDB ID 1M17) to identify key hydrogen bonds with the sulfamoyl group .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution on the acetamide moiety to optimize electrostatic complementarity .
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors on thiazole) for virtual screening of analogs .
Q. How should researchers design experiments to investigate the compound's metabolic stability and potential toxicity in preclinical models?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t) and identify cytochrome P450 metabolites .
- AMES test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- In vivo PK/PD studies : Administer via intravenous/oral routes in rodents to calculate bioavailability (F%) and maximum tolerated dose (MTD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
